Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate
Description
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a heterocyclic compound featuring a seven-membered benzazepine ring fused to a benzene moiety, with an ethyl ester functional group at the 2-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and organic chemistry research.
Key structural attributes:
- Molecular Formula: Likely C₁₃H₁₇NO₂ (inferred from the carboxylic acid form, C₁₁H₁₃NO₂, with an ethyl ester substitution) .
- Molecular Weight: Estimated ~219.28 g/mol (carboxylic acid: 191.23 g/mol + ethyl group: ~28.05 g/mol).
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-5-7-10-6-3-4-8-11(10)14-12/h3-4,6,8,12,14H,2,5,7,9H2,1H3 |
InChI Key |
PHNQBYSWAJDVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Iodoalkylbenzenes and N-Cbz-Bromoalkylamines
One classical approach involves the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepines via intramolecular cyclization reactions starting from o-iodoalkylbenzene derivatives and N-Cbz-bromoalkylamines. This method, reported in organic synthesis literature, involves:
- Formation of the benzazepine ring through nucleophilic substitution and reductive cyclization.
- Use of SnCl2-mediated reduction for nitro group transformations leading to benzazepine derivatives.
- The method allows for the synthesis of substituted benzazepines including the ethyl ester derivatives.
This approach is notable for its versatility in introducing various substituents on the benzazepine ring system.
Lithiation-Trapping Methodology
A more recent and sophisticated method involves lithiation of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine followed by electrophilic trapping. Key points include:
- Lithiation at the 2-position of the benzazepine ring using organolithium reagents.
- Quenching with electrophiles to introduce substituents or functional groups such as the ethyl carboxylate moiety.
- Optimization of metallation using React-IR spectroscopy and VT-NMR to understand the Boc group rotation and reaction kinetics.
- This method yields 2,2-disubstituted tetrahydro-1-benzazepines, including ethyl esters, with good regioselectivity and functional group tolerance.
Esterification of Benzazepin-2-ones
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can be prepared by esterification of the corresponding benzazepin-2-one intermediate. The process involves:
- Starting from 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-tert-butyl acetate.
- Reaction with ethanol in the presence of condensing agents such as carbonyldiimidazole, dicyclohexylcarbodiimide, or thionyl chloride.
- Conducting the reaction in organic solvents like toluene, dichloromethane, ethyl acetate, or tetrahydrofuran at controlled temperatures (0 to 25 °C preferred).
- This method is part of a dynamic kinetic resolution process to obtain chiral benazepril intermediates and related esters with high yield and purity suitable for industrial scale.
Reduction and Ammoniation Routes
The synthesis of benzazepine carboxylates also involves reduction and ammoniation steps starting from keto esters such as ethyl 2-oxo-4-phenylbutyrate:
- Asymmetric catalytic hydrogenation using chiral ligands (e.g., cinchonidine) under high pressure to form hydroxy esters.
- Subsequent sulfonate formation and nucleophilic substitution with amino benzazepine derivatives.
- Hydrolysis and esterification steps to yield the ethyl carboxylate benzazepine.
- This multi-step process is well-documented for producing benazepril hydrochloride intermediates, closely related to this compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Dynamic kinetic resolution techniques improve the stereochemical purity of benzazepine esters, crucial for pharmaceutical applications.
- Lithiation-trapping reactions benefit from in situ monitoring (React-IR) and VT-NMR to optimize reaction rates and selectivity.
- Esterification reactions are optimized by choice of condensing agents and solvents to maximize yield and minimize by-products.
- Industrial processes emphasize atom economy, environmental impact, and scalability, favoring methods with fewer steps and higher overall yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted benzazepines, which can be further utilized in medicinal chemistry for drug development.
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets. For instance, some benzazepine derivatives act as sodium channel blockers or inhibitors of squalene synthase . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2,3,4,5-Tetrahydro-1H-2-Benzazepine-1-Carboxylate
- Molecular Formula: C₁₂H₁₅NO₂ .
- Molecular Weight : 205.25 g/mol .
- Key Differences: Substituent Position: The methyl ester is at the 1-position of the benzazepine ring, whereas the target compound has an ethyl ester at the 2-position.
- Synthetic Relevance : Both compounds likely share synthetic routes involving esterification of benzazepine precursors .
2,3,4,5-Tetrahydro-1H-1-Benzazepine-2-Carboxylic Acid
- Molecular Formula: C₁₁H₁₃NO₂ .
- Molecular Weight : 191.23 g/mol .
- Key Differences :
- Functional Group : The carboxylic acid lacks the ethyl ester, increasing polarity and reducing membrane permeability compared to the esterified form.
- Reactivity : The free carboxylic acid may participate in salt formation or hydrogen bonding, whereas the ester is more hydrolytically stable.
Ethyl {4-[(1,5-Dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1,2,3-triazol-1-yl}acetate
- Molecular Formula : C₂₃H₂₈N₄O₄ (inferred from ).
- Key Differences :
- Core Structure : This analog contains a benzodiazepine ring (two nitrogen atoms) instead of a benzazepine (one nitrogen).
- Biological Activity : Benzodiazepines are historically associated with anxiolytic and sedative effects, while benzazepines are less studied but may exhibit distinct pharmacological profiles .
Structural and Functional Data Table


*Inferred from related compounds.
Research Findings and Implications
- Synthesis: Benzazepine esters are typically synthesized via cyclization of amino alcohols followed by esterification, as seen in methods for benzodiazepine derivatives .
- Biological Activity : Ethyl esters, such as ethyl palmitate, have been studied for insect olfactory responses , suggesting that the ethyl group in benzazepine esters may influence interactions with biological targets.
- Crystallography : Ethyl-substituted heterocycles (e.g., ) exhibit conformational flexibility, which could impact binding affinity in drug design .
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C13H17NO2
- Molecular Weight: 219.284 g/mol
- CAS Number: 955360-20-0
- SMILES Notation: CCOC(=O)C1=CC2=C(CCNCC2)C=C1
This compound belongs to the class of benzazepines, characterized by a bicyclic structure that includes a nitrogen atom in the ring system. The unique structural features contribute to its biological activity.
Pharmacological Properties
This compound has been investigated for various pharmacological effects:
- Analgesic Activity:
- Neuropharmacological Effects:
- Anticancer Activity:
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptor sites, particularly those involved in pain and mood regulation.
- Enzyme Inhibition: Some studies suggest that benzazepines can inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.
Study on Analgesic Properties
A notable study evaluated the analgesic efficacy of various benzazepine derivatives including ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine. The findings indicated that while some derivatives had significant analgesic effects, the specific compound did not demonstrate similar activity in murine models .
Cancer Research
In a separate investigation focused on the anticancer potential of benzazepines, ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine was included among compounds tested against human leukemia cell lines. The results showed varying degrees of cytotoxicity and suggested a need for further structural modifications to enhance efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 219.284 g/mol |
| CAS Number | 955360-20-0 |
| Analgesic Activity | Inactive in mouse models |
| Anticancer Activity | Cytotoxic to leukemia cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
